methyl 2-(2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate
Description
The compound methyl 2-(2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate features a structurally complex imidazole core substituted with a 3-chlorophenylamino group, a thioether linkage, and a phenyl ring at the 5-position. Its synthesis likely involves multi-step reactions, including nucleophilic substitution and condensation steps, as inferred from analogous compounds in the literature.
Properties
IUPAC Name |
methyl 2-[2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-5-phenylimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-27-19(26)12-24-17(14-6-3-2-4-7-14)11-22-20(24)28-13-18(25)23-16-9-5-8-15(21)10-16/h2-11H,12-13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOYGESJFWNPOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various studies, and potential applications in cancer therapy.
Chemical Structure and Properties
The compound's IUPAC name is methyl 2-[2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)imidazol-1-yl]acetate, with a molecular formula of C21H20ClN3O3S and a molecular weight of 429.92 g/mol. The structure features an imidazole ring, which is known for its biological activity, particularly in cancer treatment.
Research indicates that compounds with similar structural motifs often exhibit cytotoxic effects through several mechanisms:
- Microtubule Disruption : Many imidazole derivatives interfere with microtubule dynamics, leading to cell cycle arrest. For instance, a study on related compounds demonstrated their ability to inhibit tubulin polymerization and cause G2/M phase arrest in cancer cells .
- Targeting Specific Pathways : The presence of the thioether group and the chlorophenyl moiety may enhance interactions with specific cellular targets, potentially disrupting signaling pathways critical for tumor growth.
In Vitro Studies
In vitro evaluations have shown that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Assays : Compounds structurally similar to this imidazole derivative have been reported to have IC50 values in the low micromolar range against human gastric and colorectal cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Gastric | 1.61 ± 1.92 |
| Compound B | Colorectal | 1.98 ± 1.22 |
In Vivo Studies
Preclinical studies involving animal models have provided insights into the compound's therapeutic potential:
- Survival Studies : In murine models inoculated with leukemia cells, compounds similar to this compound have been shown to prolong survival rates significantly when administered orally .
Case Studies
Several case studies highlight the compound's potential:
- Case Study on Gastric Cancer : A study involving histocultured human gastric tumors revealed that treatment with related imidazole compounds led to a significant reduction in tumor proliferation rates .
- Leukemia Model : In a leukemia mouse model, treatment with the compound resulted in improved survival outcomes compared to control groups, indicating its potential as an effective therapeutic agent .
Scientific Research Applications
Anticancer Properties
One of the primary applications of this compound lies in its anticancer properties. Research has indicated that derivatives of imidazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that methyl 2-(2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate demonstrates selective potency under hypoxic conditions, making it a candidate for further development in cancer therapies .
Antimicrobial Activity
Imidazole derivatives are also known for their antimicrobial properties. The compound's structure allows it to interact with microbial enzymes, potentially inhibiting their growth. Case studies have highlighted the effectiveness of similar compounds against resistant strains of bacteria and fungi, suggesting that methyl 2-(2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-5-phenyliH-imidazol-1-yl)acetate could be explored for its antimicrobial potential in pharmaceutical formulations .
Drug Development
The compound's unique structure makes it a valuable scaffold for drug development. Its ability to modulate biological pathways suggests potential applications in treating conditions such as:
- Cancer : As mentioned, its selective cytotoxicity can be harnessed in targeted cancer therapies.
- Infectious Diseases : Its antimicrobial properties may lead to new treatments for infections caused by resistant pathogens.
Case Studies
Several studies have documented the efficacy of similar compounds in clinical settings:
- Evofosfamide (a related nitroimidazole) : This compound has shown promising results in clinical trials for pancreatic cancer, highlighting the therapeutic potential of imidazole derivatives .
- GABA Receptor Modulation : Research on related compounds indicates that they can influence GABA receptor activity, which is crucial in neuropharmacology and could lead to treatments for neurological disorders .
Comparison with Similar Compounds
Table 1: Structural and Substituent Comparisons
Key Observations :
Key Observations :
Key Observations :
- The 3-chlorophenyl group in the target may mimic the halogenated aryl moieties in 9c () and C1 (), which are associated with enhanced target binding .
- Thioether linkages (as in the target) are less common than triazole or sulfonamide bridges in bioactive imidazoles, suggesting unique pharmacokinetic properties .
Analytical and Spectroscopic Data
Comparative spectral data highlight substituent-driven variations:
Q & A
Q. What are the standard synthetic routes for methyl 2-(2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate?
The synthesis typically involves multi-step reactions, starting with the formation of the imidazole core followed by functionalization. Key steps include:
- Imidazole Ring Formation : Cyclization of thiourea derivatives with α-halo ketones or via Debus-Radziszewski reactions using ammonia, aldehydes, and diketones under reflux conditions .
- Thioether Linkage : Reaction of a thiol-containing intermediate (e.g., 2-mercaptoimidazole) with α-chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Esterification : Final coupling of the acetamide-thioether intermediate with methyl chloroacetate in the presence of a base (e.g., triethylamine) .
- Purification : Recrystallization from methanol or ethanol, or column chromatography using silica gel and ethyl acetate/hexane mixtures .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy :
- IR Spectroscopy : Detects functional groups (C=O stretch at ~1720 cm⁻¹ for ester, N-H bend at ~1550 cm⁻¹ for amide) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 428.08) .
- Elemental Analysis : Validates purity (>95% C, H, N content) .
Q. What are the key solubility and stability considerations for this compound in experimental settings?
- Solubility :
- Stability :
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound?
- Substituent Variation : Synthesize analogs with modifications to:
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA) .
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with protein targets (e.g., ATP-binding pockets) .
Q. What methodologies are recommended for resolving contradictions in reported biological activity data?
- Reproducibility Checks :
- Purity Validation : Re-characterize compounds via HPLC (e.g., >98% purity) to rule out impurities as confounding factors .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or trends .
- Mechanistic Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinities .
Q. How can computational chemistry be applied to optimize the synthesis or biological activity of this compound?
- Reaction Pathway Optimization :
- Pharmacophore Modeling :
- ADMET Prediction :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
